N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-13-6-8-15(9-7-13)24-19-17(11-22-24)18(20-12-21-19)23-14-4-3-5-16(10-14)25-2/h3-12H,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGVGKCOOILBBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 3-methoxyphenyl and 4-methylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key SAR Observations :
Halogenation : Chlorine or fluorine substituents (e.g., S29, SI388) improve target affinity but may increase toxicity.
Thioethers : Allylthio or methylthio groups (e.g., compounds in ) enhance lipophilicity and kinase selectivity.
Bulkier Groups : tert-butyl (PPI) or naphthyl () substituents can reduce solubility but improve metabolic stability.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Properties
| Compound Name | LogP (Predicted) | Molecular Weight | Solubility (µg/mL) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~3.5 | 359.4 | Moderate (~50) | Methoxy, methyl |
| S29 | ~4.2 | 441.3 | Low (~10) | Chlorine, fluorobenzyl |
| SI388 (2a) | ~4.0 | 430.3 | Moderate (~30) | Chlorine, methylthio |
| 3a | ~3.8 | 315.4 | High (>100) | Methyl, phenyl |
- The target compound’s methoxy group contributes to moderate solubility, contrasting with halogenated analogs like S29, which have lower solubility due to increased hydrophobicity.
- Thioether-containing derivatives (e.g., SI388) show balanced LogP values, favoring membrane permeability .
Biological Activity
N-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, including enzyme inhibition, anticancer properties, and interaction with specific biological targets.
Chemical Structure and Properties
The compound features a fused bicyclic structure that includes both pyrazole and pyrimidine rings. Its distinct substituents, particularly the 3-methoxyphenyl and 4-methylphenyl groups, enhance its chemical reactivity and solubility.
Molecular Characteristics
- Molecular Formula : C19H17N5O2
- Molecular Weight : 347.38 g/mol
- InChIKey : PAHNVFAHDUSRBZ-UHFFFAOYSA-N
Enzyme Inhibition
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine framework possess significant biological activities, particularly as inhibitors of various enzymes involved in disease processes.
- Kinase Inhibition : this compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) kinases. Molecular docking studies suggest that it can effectively bind to the active sites of these kinases, crucial for cancer progression.
Anticancer Properties
The compound shows promise in anticancer research due to its ability to inhibit cell proliferation in various cancer cell lines. Studies have demonstrated its effectiveness against several types of cancer by targeting specific pathways involved in tumor growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.2 | EGFR inhibition |
| MCF-7 (Breast) | 4.8 | CDK inhibition |
| HeLa (Cervical) | 6.1 | Apoptosis induction |
Structure-Activity Relationship (SAR)
The unique substitution pattern of this compound imparts distinct chemical reactivity and biological activity compared to other derivatives in the pyrazolo[3,4-d]pyrimidine class. The following table summarizes some structurally similar compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Fluorophenyl group | Anticancer activity via EGFR inhibition |
| 1-(Phenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines | Various phenyl substitutions | Multi-target kinase inhibition |
| 2-(2-Chlorophenyl)-5-(methylthio)-pyrazolo[3,4-d]pyrimidin | Chlorophenyl and methylthio groups | Antiproliferative effects in cancer cells |
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Lung Cancer Cells : In vitro experiments demonstrated that treatment with this compound resulted in a significant reduction in cell viability in A549 lung cancer cells, with an IC50 value of 5.2 µM. The mechanism was attributed to EGFR pathway inhibition.
- Breast Cancer Research : A study involving MCF-7 breast cancer cells showed that the compound induced apoptosis at concentrations below 5 µM, highlighting its potential as a therapeutic agent against hormone-responsive tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
